exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride
Description
exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride is a specific stereoisomer of an organic compound belonging to the norbornane (B1196662) family. Its chemical structure consists of a bicyclo[2.2.1]heptane skeleton with an amine group attached to the second carbon atom in an exo configuration. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for a variety of research applications. The precise three-dimensional arrangement of its atoms, particularly the orientation of the amine group, is critical to its chemical reactivity and interactions with other molecules.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZMPZQAQTXAHW-NLRFIBDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Exo Bicyclo 2.2.1 Heptan 2 Amine Hydrochloride
Conventional Approaches to Bicyclo[2.2.1]heptane Amine Synthesis
Conventional methods for the synthesis of the exo-amine on the bicyclo[2.2.1]heptane core often rely on the transformation of pre-existing functional groups on the bicyclic skeleton. These approaches include the reduction of nitrogen-containing precursors and the direct amination of bicyclic halides.
Reduction of Nitrogen-Containing Precursors
A primary strategy involves the introduction of a nitrogen-containing functional group that can be subsequently reduced to the desired amine. This two-step process allows for the construction of the carbon skeleton first, followed by the installation of the amino group.
The reduction of a nitro group on the bicyclo[2.2.1]heptane skeleton is a viable pathway to the amine. The synthesis begins with the creation of a nitro-substituted bicyclic compound, which is then converted to the amine using various reducing agents. For instance, a 5-nitrobicyclo[2.2.1]hept-2-ene derivative can serve as a precursor. The nitro group in such compounds can be readily reduced to an amine. This transformation is a fundamental reaction in organic synthesis, with a wide array of reagents available to effect the conversion, allowing for compatibility with other functional groups. organic-chemistry.org Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst), or chemical reduction with metals in acidic media (e.g., Fe/HCl or SnCl₂).
| Precursor Type | Reducing Agent/System | Product |
| Nitro-bicyclo[2.2.1]heptane | Catalytic Hydrogenation (H₂/Pd, PtO₂) | exo-Bicyclo[2.2.1]heptan-2-amine |
| Nitro-bicyclo[2.2.1]heptane | Metal/Acid (Fe/HCl, SnCl₂) | exo-Bicyclo[2.2.1]heptan-2-amine |
| Nitro-bicyclo[2.2.1]heptane | Lithium Aluminium Hydride (LiAlH₄) | exo-Bicyclo[2.2.1]heptan-2-amine |
This table presents common methodologies for the reduction of nitro compounds to amines.
Another prevalent conventional method starts from bicyclo[2.2.1]heptan-2-one (norcamphor). The ketone is first converted to a nitrogen-containing derivative, such as an oxime or an imine, which is then reduced to yield the target amine. The stereochemical outcome of the reduction is highly dependent on the reagent and reaction conditions chosen.
For example, a keto oxime can be reduced to an amino alcohol using reagents like lithium aluminum hydride or through hydrogenation over Adams' catalyst. orgsyn.org The reduction of imines, formed from the condensation of the ketone with an amine, can be achieved with agents like sodium cyanoborohydride, often yielding the exo-amine with high diastereoselectivity. nih.gov Reductive amination, where the ketone reacts with an ammonia (B1221849) source in the presence of a reducing agent, provides a more direct route. The choice of reducing agent is critical for controlling the stereochemistry, with bulky reagents typically favoring attack from the less hindered endo face to produce the exo-amine.
| Ketone Derivative | Reducing Agent | Key Outcome | Reference |
| Imine | Sodium Cyanoborohydride (NaCNBH₃) | High diastereoselectivity for exo-amine | nih.gov |
| Keto Oxime | Lithium Aluminium Hydride (LiAlH₄) | Formation of exo-amino alcohol | orgsyn.org |
| Keto Oxime | Hydrogenation (Adams' catalyst) | Formation of exo-amino alcohol | orgsyn.org |
This table summarizes reduction strategies for ketone derivatives leading to the bicyclic amine.
Amination Reactions of Bicyclic Halides
Direct substitution of a halide on the bicyclic ring with an amine or an amine equivalent represents another synthetic route. However, due to the steric hindrance and potential for competing elimination reactions inherent in the bicyclo[2.2.1]heptane system, direct Sₙ2 reactions can be challenging. Methods like the Gabriel synthesis, which involves the reaction of a bicyclic halide with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis, can be employed to introduce the amino group. This method avoids the formation of over-alkylated byproducts.
Advanced Stereoselective Synthesis Strategies
To overcome the stereochemical challenges associated with the rigid bicyclic framework, advanced synthetic strategies are often employed. These methods aim to establish the desired exo stereochemistry from the outset of the synthesis.
Diels-Alder Reaction Pathways for Bicyclo[2.2.1]heptane Core Construction
The Diels-Alder reaction is a powerful and widely used method for constructing the bicyclo[2.2.1]heptane framework with a high degree of stereocontrol. This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile to form a six-membered ring. By using cyclopentadiene (B3395910) as the diene, the bicyclic core of the target molecule can be assembled in a single step.
A key advantage of this approach is that the stereochemistry of the substituents on the dienophile is translated directly to the product. To synthesize precursors for exo-bicyclo[2.2.1]heptan-2-amine, a dienophile containing a nitrogen-bearing functional group (or a group that can be converted to one) is used. For example, the cycloaddition of cyclopentadiene with a nitroalkene like 2-nitropropene (B1617139) yields a nitrobicyclo[2.2.1]heptene derivative. rsc.org The resulting adduct typically favors the endo orientation of the electron-withdrawing group due to secondary orbital interactions, but the subsequent functionalization and reduction steps can be tailored to yield the desired exo-amine. The high strain of the resulting bicyclic systems can also be exploited in subsequent reactions to form highly functionalized scaffolds. nih.gov The versatility of the Diels-Alder reaction allows for the synthesis of a wide variety of substituted bicyclo[2.2.1]heptane derivatives, which serve as crucial intermediates. uvic.caresearchgate.net
| Diene | Dienophile | Intermediate Product | Reference |
| Cyclopentadiene | 2-Nitropropene | 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene | rsc.org |
| Cyclopentadiene | Acrylonitrile | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
| N-acyl pyrroles | Dimethylacetylene dicarboxylate | Substituted 7-azabicyclo[2.2.1]heptane derivatives | cdnsciencepub.com |
This table illustrates representative Diels-Alder reactions used to construct the bicyclo[2.2.1]heptane core or its analogs.
Following the cycloaddition, the nitro group of the resulting adduct can be reduced to the primary amine, and the double bond can be hydrogenated to afford the saturated bicyclo[2.2.1]heptane skeleton. Subsequent conversion to the hydrochloride salt yields the final product.
Enantioselective Reduction Techniques
Enantioselective reduction of a prochiral precursor, such as a ketone or an imine, is another major strategy for synthesizing chiral amines.
The reduction of bicyclo[2.2.1]heptan-2-one or its corresponding oxime provides a direct route to the bicyclo[2.2.1]heptan-2-amine. The stereochemical outcome of the reduction of the ketone is highly dependent on the steric bulk of the hydride reagent. acs.org Reduction of bicyclic ketones often favors the formation of the endo alcohol due to the hydride attacking from the less sterically hindered exo face. To obtain the desired exo-amine, a common strategy is to first convert the ketone to an oxime. Subsequent reduction of the oxime with a reducing agent like Lithium Aluminum Hydride (LiAlH₄) or sodium in alcohol can yield the desired amine. nih.govresearchgate.net The stereoselectivity of oxime reduction can be influenced by the reaction conditions and the geometry (E/Z) of the oxime. For instance, the reduction of camphor (B46023) oxime with sodium in isopropanol (B130326) can produce a mixture of endo and exo amines. researchgate.net
The following table illustrates the diastereoselectivity in the reduction of bicyclic ketones with different hydride reagents. acs.org
| Ketone | Hydride Reagent | Solvent | Product Ratio (exo-OH : endo-OH) |
| Bicyclo[2.2.1]heptan-2-one | LiAlH₄ | Diethyl Ether | 11 : 89 |
| Bicyclo[2.2.1]heptan-2-one | LiAl(O-t-Bu)₃H | THF | 90 : 10 |
| Camphor | LiAlH₄ | Diethyl Ether | 8 : 92 |
| Camphor | LiAl(O-t-Bu)₃H | THF | 75 : 25 |
Data sourced from reference acs.org. Note: This table shows alcohol formation; subsequent conversion to the amine would be required.
Asymmetric catalytic hydrogenation is one of the most efficient methods for producing enantiomerically pure compounds. google.com For the synthesis of chiral amines, this typically involves the hydrogenation of a prochiral imine, enamine, or related substrate using a chiral transition metal catalyst. Ruthenium complexes bearing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective for this purpose. iupac.orgokayama-u.ac.jp
The synthesis would involve preparing the imine from bicyclo[2.2.1]heptan-2-one, followed by hydrogenation in the presence of a chiral Ru-BINAP catalyst. The choice of the (R)- or (S)-enantiomer of BINAP determines the absolute stereochemistry of the resulting amine product. These reactions are often performed under hydrogen pressure and can achieve high enantioselectivities and chemical yields. nptel.ac.in
The table below provides examples of asymmetric hydrogenation of imines catalyzed by Ru-BINAP systems, demonstrating the general applicability of this method for producing chiral amines. iupac.orgnptel.ac.in
| Substrate (Imine) | Catalyst | H₂ Pressure (atm) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| N-(1-phenylethylidene)aniline | Ru(OAc)₂(S)-BINAP | 100 | Methanol | >99 | 95 |
| N-(1-(naphthalen-2-yl)ethylidene)aniline | Ru(OAc)₂(R)-BINAP | 100 | Methanol | 98 | 98 |
Chiral Resolution Techniques for Enantiomeric Purity
When a synthetic route produces a racemic mixture of the target compound, a resolution step is necessary to separate the enantiomers.
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers. nih.gov In a typical kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used enzymes for this purpose, often catalyzing the acylation or hydrolysis of one enantiomer at a much faster rate than the other. diva-portal.org
For resolving racemic exo-bicyclo[2.2.1]heptan-2-amine, the amine could be subjected to acylation in the presence of a lipase (B570770) and an acyl donor. The enzyme would selectively acylate one enantiomer, for example, the (R)-enantiomer, to form the corresponding amide. The unreacted (S)-amine and the newly formed (R)-amide can then be separated by standard chromatographic or extraction techniques. The success of this method relies on the high enantioselectivity (E-value) of the enzyme for the specific substrate. A scalable enantioselective synthesis of a related compound, (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, has been described using enzymatic resolution of its butyl ester with lipase A from Candida antarctica. researchgate.net This demonstrates the applicability of enzymatic methods for resolving bicyclic structures.
The following table shows data for a representative enzymatic kinetic resolution process. researchgate.net
| Substrate | Enzyme | Acyl Donor / Reaction | Solvent | Conversion (%) | Product ee (%) | Unreacted Substrate ee (%) |
| Racemic butyl 7-oxabicyclo[2.2.1]heptane-2-exo-carboxylate | Lipase A from Candida antarctica | Hydrolysis | Phosphate Buffer/Toluene | 50 | >99 (Acid) | >99 (Ester) |
Supercritical Fluid Chromatography (SFC) for Chiral Separation
Supercritical Fluid Chromatography (SFC) has become a primary and powerful technique for the chiral separation of amine enantiomers in the pharmaceutical industry, often surpassing traditional High-Performance Liquid Chromatography (HPLC). wiley.comselvita.com The advantages of SFC include higher flow rates, reduced solvent consumption, faster equilibration times, and shorter analysis cycles, which collectively enhance productivity and align with green chemistry principles. selvita.com The mobile phase in SFC typically consists of supercritical carbon dioxide, a non-toxic and renewable solvent, mixed with a polar organic co-solvent like methanol. selvita.com
The success of chiral separation in SFC is critically dependent on the choice of the Chiral Stationary Phase (CSP). chromatographyonline.com Polysaccharide-based CSPs are widely used due to their broad applicability and high success rates in resolving a diverse range of chiral compounds. chromatographyonline.com For primary amines, which can be challenging to resolve on polysaccharide phases, crown ether-based CSPs, such as Crownpak® CR-I (+), have shown significant advantages. wiley.com These separations often require an acidic mobile phase to facilitate the formation of the ammonium (B1175870) ion. wiley.com
Method development in chiral SFC is an empirical process that involves screening a variety of columns and mobile phase compositions to find the optimal conditions for enantioselectivity. chromatographyonline.com Key parameters that are systematically evaluated include the choice of organic modifier, acidic or basic additives, column temperature, flow rate, and back pressure. researchgate.net For instance, the separation of 7-oxa-bicyclo[2.2.1]heptene sulfonate derivatives was achieved using Chiralpak IC and IA columns with supercritical CO2 modified with alcohols and various additives like isopropylamine (B41738) or trifluoroacetic acid. researchgate.net This systematic approach allows for rapid and efficient development of robust methods for both analytical and preparative-scale chiral separations. chromatographyonline.com
| Parameter | Typical Conditions/Options | Purpose/Effect on Separation |
| Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak series), Crown ether-based (e.g., Crownpak®), Pirkle-type | Provides chiral recognition sites for enantiomer interaction. wiley.comchromatographyonline.com |
| Mobile Phase | Supercritical CO₂ with a polar organic co-solvent (e.g., Methanol, Ethanol) | Elutes the compounds from the column; co-solvent modifies polarity and solvent strength. selvita.com |
| Additives | Acidic (e.g., Trifluoroacetic Acid - TFA) or Basic (e.g., Ammonium Hydroxide) | Improves peak shape and resolution, especially for polar analytes like amines. wiley.com |
| Flow Rate | Typically 3-5 times higher than HPLC (e.g., 4 mL/min) | Reduces analysis time due to the low viscosity of the supercritical fluid. researchgate.net |
| Back Pressure | Varies depending on instrumentation and column | Controls the density of the mobile phase, which affects retention and selectivity. researchgate.net |
| Temperature | e.g., 30°C | Influences mobile phase density and interaction kinetics between analyte and CSP. researchgate.net |
Emerging Synthetic Transformations Involving Bicyclic Amine Scaffolds
Electrophilic Amino-Alkene Cyclization Studies
The synthesis of bicyclic amines can be achieved through the electrophilic amino-alkene cyclization of substrates like cyclohexenyl substituted secondary amines. rsc.org This methodology has been investigated using various brominating agents, including molecular bromine (Br₂), pyrrolidone hydrotribromide (PHT), and N-Bromosuccinimide (NBS). rsc.org
The reaction pathway is highly dependent on the choice of reagent. With Br₂ and NBS, the secondary amine substrates preferentially undergo N-bromination. rsc.org In the case of Br₂, the resulting N-bromo species can subsequently lead to the dibromination of the alkene, although this process is less efficient. In contrast, PHT cleanly affords the alkene dibromination products directly. rsc.org Following the bromination step, treatment with a base such as potassium carbonate (K₂CO₃) induces cyclization, forming the corresponding bicyclic amine structures, such as hexahydroindoles and octahydroquinolines.
Interestingly, the use of NBS can lead to a novel cyclization pathway that forms bromo-substituted octahydroindoles. rsc.org Studies have shown that these products are not intermediates in the pathways involving Br₂ or PHT and that this specific reaction only proceeds in the presence of succinimide (B58015), a by-product of the initial N-bromination step. When an N-substituent with a stereogenic center is present on the starting material, the resulting bicyclic amine products have been isolated with no diastereoselectivity. rsc.org
| Reagent | Initial Reaction | Subsequent Steps | Final Bicyclic Product |
| Br₂ | Preferential N-bromination, followed by less efficient alkene dibromination. | Treatment with K₂CO₃. | Hexahydroindoles/Octahydroquinolines. |
| PHT | Clean alkene dibromination. rsc.org | Treatment with K₂CO₃. | Hexahydroindoles/Octahydroquinolines. |
| NBS | Preferential N-bromination. rsc.org | Cyclization in the presence of succinimide by-product. rsc.org | Bromo-substituted octahydroindoles. rsc.org |
Radical-Mediated Cyclization Reactions for Bicyclic Ring Formation
Radical-mediated reactions provide a powerful and modular approach for the synthesis of saturated bicyclic amines from simple, acyclic precursors. nih.govresearchgate.net These methods often proceed under mild conditions, such as visible-light photocatalysis, and can construct complex bicyclic frameworks efficiently. nih.gov
One prominent strategy is the photocatalyzed radical-polar crossover bicyclization, which enables the de novo synthesis of a variety of fused saturated bicyclic amines, including 5/5, 6/5, and 5/6-fused ring systems. nih.gov This approach involves the reaction of cyclopropylamines with substituted alkenes, offering a high degree of flexibility in ring size and good functional group tolerance. nih.gov
Traditional radical cyclization strategies often require substrates that already contain a ring, but newer methods facilitate the simultaneous formation of the bicyclic system, enhancing synthetic efficiency. nih.gov For example, visible-light-mediated intramolecular radical cyclization (an aza Paternò-Büchi type reaction) has been used to access saturated bicyclic azetidines. nih.gov While effective, this specific application is generally limited to [2+2] cyclizations. nih.gov The broader radical-polar crossover strategies overcome this limitation, allowing for a more systematic and modular synthesis of diverse bicyclic amine scaffolds. nih.govresearchgate.net
Application of Horner-Wadsworth-Emmons Reaction in Bicyclic Amine Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction offers an efficient protocol for the synthesis of chiral bicyclic imines and amines. nih.govnih.govrsc.org This methodology utilizes a phosphonate-stabilized carbanion, which reacts with a range of carbonyl substrates (aldehydes or ketones) to form an intermediate that leads to the desired bicyclic structure. nih.govrsc.org
The process begins with the deprotonation of a phosphonate, such as one derived from hexahydroquinoxalin-2(1H)-one, to generate a nucleophilic carbanion. nih.gov This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone. wikipedia.org The subsequent steps lead to the formation of a new carbon-carbon double bond, yielding a bicyclic imine or a tautomeric imine/enamine mixture. nih.gov The selectivity of the reaction is dependent on the nature of the carbonyl substrate. nih.gov
These bicyclic imine intermediates can then be readily reduced to the corresponding saturated bicyclic amines using a reducing agent like sodium borohydride. nih.gov This two-step sequence—HWE reaction followed by reduction—provides access to new, diastereomerically pure chiral amines with good to excellent yields. nih.govrsc.org The simplicity of the protocol and its broad substrate scope make it a valuable tool for constructing complex bicyclic amine scaffolds. nih.govnih.gov
| Aldehyde Substrate | HWE Product (Imine/Enamine) Yield | Subsequent Amine Product Yield after NaBH₄ Reduction |
| Isovaleraldehyde | 80% | 85% |
| Pivalaldehyde | 90% | 86% |
| Cyclopentanecarboxaldehyde | 72% | 80% |
| Cyclohexanecarboxaldehyde | 81% | 84% |
| Phenylacetaldehyde | 77% | 82% |
| 3-Phenylpropionaldehyde | 82% | 83% |
Data derived from a study on the HWE reaction of a hexahydroquinoxalin-2(1H)-one-derived phosphonate. nih.gov
Tandem Amination-Cycloaddition Methodologies
Tandem reactions, which combine multiple bond-forming events in a single synthetic operation, represent a highly efficient strategy for constructing complex molecular architectures like bicyclic amines. A tandem amination-cycloaddition methodology involves the concurrent or sequential formation of a C-N bond (amination) and a ring-forming cycloaddition.
One example of such a strategy is the amine-promoted three-component cycloaddition of bicyclo[1.1.0]butanes (BCBs) with nitrones generated in situ from hydroxylamines and polyformaldehyde. rsc.org This reaction proceeds via a formal dipolar [4π + 2σ] cycloaddition to yield 2-oxa-3-azabicyclo[3.1.1]heptanes. rsc.org The process is characterized by mild reaction conditions and demonstrates excellent tolerance for various functional groups. rsc.org
While not a direct amination, related tandem processes illustrate the principle. For instance, the synthesis of novel dihydroindolizine-based compounds has been achieved through a highly diastereoselective tandem Michael addition followed by an intramolecular amino-nitrile cyclization. Another approach involves the synthesis of bicyclic cyclopropylamines from amino acid derivatives using a Ti(II)-mediated coupling and subsequent intramolecular cyclopropanation. researchgate.net These methodologies highlight the power of tandem reactions to rapidly build complexity and access diverse bicyclic amine scaffolds from simpler starting materials.
Stereochemistry and Conformational Analysis of Exo Bicyclo 2.2.1 Heptan 2 Amine Hydrochloride
Implications of Exo-Orientation in Bicyclo[2.2.1]heptane Systems
The orientation of substituents on the bicyclo[2.2.1]heptane ring system has profound stereochemical and reactivity implications. The exo position is generally less sterically hindered than the endo position, which is shielded by the opposing C5-C6 bond and the C7 bridge. This difference in steric accessibility often dictates the stereochemical outcome of reactions. For instance, reagents tend to approach the bicyclic system from the less hindered exo face. uvic.ca
The relative stability of exo versus endo isomers can vary. While some studies suggest the endo conformation is slightly more stable in the parent norbornane (B1196662), the steric bulk and electronic nature of the substituent play a significant role. fiveable.me In reactions involving the formation of intermediates, such as carbocations or radicals, the exo orientation is often favored due to better orbital overlap and reduced steric interactions. The rigid geometry of the norbornane system allows for the precise positioning of functional groups, making these scaffolds valuable in medicinal chemistry and materials science. uvic.ca
Conformational Preferences and Energetics
The rigid bicyclo[2.2.1]heptane framework significantly restricts the conformational freedom of the molecule. uni-regensburg.de The primary conformational variability arises from the rotation of the substituent group attached to the ring.
Computational methods, particularly quantum mechanics calculations like Density Functional Theory (DFT), are powerful tools for investigating the conformational landscapes of molecules. acs.org These methods can be used to locate different stable conformers (local minima on the potential energy surface) and determine their relative energies.
For exo-bicyclo[2.2.1]heptan-2-amine hydrochloride, computational studies would focus on the rotation around the C2-N bond. The protonated amine group (-NH3+) can adopt different staggered conformations relative to the bicyclic ring. These calculations can predict the most stable conformation and the energy barriers to rotation between different conformers. Such theoretical investigations are also integral to other analytical methods, like the prediction of VCD spectra, where a Boltzmann-weighted average of the spectra of all significantly populated low-energy conformers is used to generate the final theoretical spectrum for comparison with experimental data. researchgate.net
Reaction Mechanisms and Chemical Reactivity of Exo Bicyclo 2.2.1 Heptan 2 Amine Hydrochloride
Nucleophilic Reactivity and Derivatization at the Amine Moiety
The primary amine group in exo-bicyclo[2.2.1]heptan-2-amine serves as a key site for nucleophilic reactions, allowing for a variety of derivatization strategies. The accessibility of the lone pair of electrons on the nitrogen atom dictates its reactivity towards electrophiles. However, in the hydrochloride salt form, the amine is protonated to an ammonium (B1175870) salt, which significantly reduces its nucleophilicity. youtube.comquora.comquora.com Therefore, for derivatization reactions to occur, the free amine must typically be generated in situ or used directly.
Common derivatization reactions include acylation and alkylation. For instance, the reaction of the free amine with acyl chlorides or anhydrides in the presence of a suitable base yields the corresponding amides. commonorganicchemistry.comnih.gov Similarly, N-substituted derivatives can be prepared through reactions with alkyl halides. The steric hindrance imposed by the bicyclic framework can influence the rate and feasibility of these reactions, with the exo position being generally more accessible than the endo position.
| Reaction Type | Reagents | Product | Key Features |
| Acylation | Acyl chlorides, Anhydrides | N-acyl-exo-bicyclo[2.2.1]heptan-2-amine | Generally requires a base to neutralize the HCl byproduct. commonorganicchemistry.com |
| Alkylation | Alkyl halides | N-alkyl-exo-bicyclo[2.2.1]heptan-2-amine | Reaction rates can be influenced by the steric bulk of the alkyl halide. |
Cyclization and Rearrangement Mechanisms within the Bicyclo[2.2.1]heptane System
The rigid and strained bicyclo[2.2.1]heptane (norbornane) framework is prone to various rearrangement and cyclization reactions, often driven by the relief of ring strain. While the amine group itself may not always be the primary participant in these skeletal transformations, its presence and stereochemistry can significantly influence the reaction pathways and product distributions.
Wagner-Meerwein rearrangements are characteristic of carbocations generated within the norbornane (B1196662) system. Such carbocations can be formed, for example, during deamination reactions or under strongly acidic conditions. These rearrangements involve the migration of a carbon-carbon bond, leading to a more stable carbocation and often resulting in a rearranged carbon skeleton. The stereochemistry of the starting material, including the exo orientation of the amine, plays a crucial role in determining the stereochemical outcome of the rearranged products.
Intramolecular cyclization reactions are also possible, particularly if the amine is derivatized with a functional group capable of reacting with another part of the bicyclic system. For instance, a suitably placed side chain on the nitrogen atom could undergo cyclization onto the bicyclic ring, leading to more complex polycyclic structures.
Mechanistic Insights into Functional Group Transformations (e.g., Oxidation, Substitution)
Beyond reactions at the amine, the bicyclo[2.2.1]heptane framework itself can undergo functional group transformations. The presence of the amine group, even in its protonated form, can direct or influence these reactions.
Oxidation: The oxidation of the amine group can lead to various products depending on the oxidizing agent and reaction conditions. For example, mild oxidation might yield hydroxylamines, while stronger conditions could lead to nitro compounds or even cleavage of the C-N bond. The bicyclic ring itself is relatively resistant to oxidation under standard conditions but can be functionalized under more forcing conditions.
Substitution: Nucleophilic substitution reactions on the bicyclic framework are generally difficult due to the steric hindrance and the inherent stability of the C-C and C-H bonds. However, substitution reactions can be facilitated by the introduction of leaving groups at other positions on the ring. The exo stereochemistry of the amine can influence the approach of nucleophiles in such reactions.
Role of the Hydrochloride Salt in Reaction Systems
The hydrochloride salt form of exo-bicyclo[2.2.1]heptan-2-amine plays a critical role in its handling, stability, and reactivity. youtube.com The formation of the salt by reacting the amine with hydrochloric acid is a straightforward acid-base reaction. youtube.comquora.comquora.com This ionic salt is typically a crystalline solid, which is often easier to purify and handle than the corresponding free amine, which may be a liquid or a low-melting solid.
From a reactivity standpoint, the protonation of the amine group to form the ammonium salt deactivates it as a nucleophile. youtube.com This can be advantageous in reactions where the amine needs to be protected while other functional groups on the molecule are being manipulated. The free amine can then be regenerated by treatment with a base. The hydrochloride salt also increases the solubility of the compound in aqueous media, which can be useful for certain reaction conditions or for separation and purification processes. quora.comquora.com Furthermore, amine hydrochloride salts can act as bifunctional reagents in certain transformations, where both the amine and the chloride ion participate in the reaction. rsc.org
| Property | Free Amine | Hydrochloride Salt | Implication |
| Nucleophilicity | High | Low | The salt form protects the amine from reacting with electrophiles. youtube.com |
| Physical State | Often liquid or low-melting solid | Crystalline solid | Easier to handle, purify, and store. |
| Solubility | Generally soluble in organic solvents | More soluble in aqueous solutions | Facilitates reactions in aqueous media and purification. quora.comquora.com |
Synthesis and Chemical Transformations of Derivatives and Analogues of Exo Bicyclo 2.2.1 Heptan 2 Amine Hydrochloride
Modification of the Bicyclic Skeleton
Modification of the core bicyclo[2.2.1]heptane skeleton is a key strategy for accessing novel structures with diverse properties. These modifications often involve sophisticated synthetic methods to alter the ring system or introduce functionality at challenging positions, such as the bridgehead carbons.
A significant advancement in this area is the synthesis of bicyclo[2.2.1]heptane skeletons featuring two oxy-functionalized bridgehead carbons. acs.orgnih.gov This has been achieved through an intermolecular Diels-Alder reaction utilizing 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes, which are novel diene structures. acs.orgnih.gov This method provides a pathway to previously inaccessible bicyclic derivatives that can serve as versatile building blocks for further synthetic elaboration. acs.orgnih.gov Furthermore, by tethering a dienophile moiety to the C-5 position of the diene, an intramolecular Diels-Alder reaction can be employed to construct tricyclic carbon frameworks that incorporate the bicyclo[2.2.1]heptane skeleton. acs.orgnih.gov
Another approach to skeletal modification involves ring expansion. Radical reactions performed on azanorbornane systems, which are derivatives of bicyclo[2.2.1]heptane, can induce rearrangement of aminyl radicals, leading to the formation of expanded 2,8-diazabicyclo[3.2.1]oct-2-ene systems. Such transformations highlight the utility of the bicyclo[2.2.1]heptane framework in constructing more complex heterocyclic structures. The inherent strain and reactivity of the norbornane (B1196662) system can be harnessed to drive these skeletal rearrangements, offering pathways to diverse molecular architectures.
Table 1: Synthetic Strategies for Modifying the Bicyclo[2.2.1]heptane Skeleton
| Modification Strategy | Key Reaction | Precursors | Resulting Structure | Reference(s) |
| Bridgehead Functionalization | Intermolecular Diels-Alder | 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes | Bicyclo[2.2.1]heptane with oxy-functionalized bridgehead carbons | acs.orgnih.gov |
| Tricyclic Framework Construction | Intramolecular Diels-Alder | Diene with a dienophile at the C-5 position | Tricyclic carbon framework containing the bicyclo[2.2.1]heptane skeleton | acs.orgnih.gov |
| Ring Expansion | Radical Rearrangement | Azanorbornane systems | 2,8-diazabicyclo[3.2.1]oct-2-ene systems |
N-Substituted Derivatives and Their Reactivity Profiles
The primary amine group of exo-bicyclo[2.2.1]heptan-2-amine is a key site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the molecule's chemical and biological properties. The synthesis of N-substituted derivatives is typically straightforward, involving standard reactions such as alkylation and acylation. nih.gov
For instance, N-substituted bicyclo-heptan-2-amines have been synthesized by reacting the parent amine with various alkyl halides in the presence of a base like triethylamine. nih.gov This approach has been used to prepare a series of derivatives with different heterocyclic rings, such as piperidine (B6355638) and pyrrolidine, attached to the nitrogen atom. nih.gov Similarly, acid-catalyzed reactions of camphor-derived enaminones with amino acid derivatives have been shown to yield N-substituted products. chem-soc.si
The reactivity of these N-substituted derivatives is influenced by the nature of the substituent and the rigid bicyclic core. In one study, a series of N,N'-diarylsquaramide derivatives incorporating the bicyclo[2.2.1]heptane moiety were synthesized. nih.gov The synthesis involved a nucleophilic substitution reaction between an N-substituted aminocyclobutene-1,2-dione intermediate and bicyclo[2.2.1]heptan-2-amine. nih.gov These compounds were developed as selective antagonists for the CXCR2 chemokine receptor, demonstrating how N-substitution can be used to target specific biological pathways. nih.gov The bicyclic moiety was found to insert into a hydrophobic pocket of the receptor, highlighting the importance of the scaffold in molecular recognition. nih.gov
Table 2: Examples of N-Substituted Bicyclo[2.2.1]heptan-2-amine Derivatives
| Derivative Class | Synthetic Method | Reactants | Application/Reactivity | Reference(s) |
| N-Alkyl Amines | Nucleophilic Alkylation | Bicyclo[2.2.1]heptan-2-amine, alkyl halides, triethylamine | Synthesis of NMDA receptor antagonists | nih.gov |
| N-Aryl Squaramides | Nucleophilic Substitution | Bicyclo[2.2.1]heptan-2-amine, 3,4-diethoxycyclobut-3-ene-1,2-dione derivatives | Development of CXCR2 selective antagonists | nih.gov |
| N-Acyl Derivatives | Acid-catalyzed Condensation | Camphor-derived enaminones, amino acid derivatives | Formation of complex heterocyclic structures | chem-soc.si |
Stereoisomers and Diastereomers of Bicyclo[2.2.1]heptan-2-amine in Organic Synthesis
The stereochemistry of the bicyclo[2.2.1]heptane skeleton is a critical aspect of its application in organic synthesis. The molecule possesses multiple chiral centers, leading to the existence of various stereoisomers (enantiomers) and diastereomers (e.g., exo vs. endo). The specific spatial arrangement of the amine group profoundly influences the molecule's reactivity and its ability to direct the stereochemical outcome of reactions.
The preparation of enantiomerically pure isomers is often a key objective. For example, a multigram synthesis of the enantiomers of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride (also known as BRD4780) has been developed. acs.orgresearchgate.net This process involves protecting the amine as a 4-nitrobenzyl carbamate, which facilitates separation of the enantiomers using chiral Supercritical Fluid Chromatography (SFC). acs.orgresearchgate.net The absolute configuration of the separated enantiomers was then determined using methods such as Mosher's amide analysis, Vibrational Circular Dichroism (VCD) spectroscopy, and X-ray crystallography. acs.orgresearchgate.net
The distinct stereochemistry of these isomers is crucial for their function. For instance, the relative configuration of different diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide (B87167) was successfully determined using X-ray diffraction and two-dimensional NMR spectroscopy, which was necessary to understand their chemical properties. nih.gov The ability to synthesize and characterize specific stereoisomers is fundamental for their use as chiral auxiliaries or as building blocks in the synthesis of complex, stereochemically defined target molecules.
Table 3: Stereoisomers of Bicyclo[2.2.1]heptan-2-amine Derivatives and Their Analysis
| Compound | Isomer Type | Separation/Synthesis Method | Analytical Technique(s) for Configuration | Reference(s) |
| 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine | Enantiomers | Chiral SFC of pNZ-protected amine | Mosher's amide analysis, VCD spectroscopy, X-ray crystallography | acs.orgresearchgate.net |
| Bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide | Diastereomers | Column chromatography, recrystallization | X-ray diffraction, 2D NMR spectroscopy | nih.gov |
| Bicyclo[2.2.1]heptan-2-amine, 3-methoxy-N,N-dimethyl- | Diastereomers (2-endo,3-exo) | Not specified | Not specified | nist.gov |
Design and Synthesis of Specific Bicyclic Amine Analogues (e.g., 7-azabicyclo[2.2.1]heptane systems)
The design and synthesis of analogues where a carbon atom in the bicyclo[2.2.1]heptane skeleton is replaced by a heteroatom, such as nitrogen, leads to valuable new classes of compounds. The 7-azabicyclo[2.2.1]heptane (azanorbornane) system is a prominent example, serving as a conformationally constrained proline analogue. unirioja.es
The synthesis of 7-azabicyclo[2.2.1]heptane derivatives often employs the Diels-Alder reaction as a key step. A synthetic route to 7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves the cycloaddition of Danishefsky's diene to methyl 2-benzamidoacrylate. unirioja.es The resulting cyclohexene (B86901) derivative undergoes a series of transformations, culminating in a base-promoted internal nucleophilic displacement of a mesylate group to form the bicyclic system in high yield. unirioja.es
These analogues have been designed to interact with specific biological targets. For example, inhibitors of malarial aspartic proteases have been developed based on an exo-3-amino-7-azabicyclo[2.2.1]heptane scaffold. uvic.ca The synthesis of these compounds involved a highly diastereoselective conjugate addition of amines to a bicyclic vinyl sulfone. uvic.ca The exo-amino function was specifically designed to interact with the catalytic dyad of the target proteases. uvic.ca
Furthermore, scalable synthetic approaches have been developed to access enantiomerically pure exo- and endo-7-azabicyclo[2.2.1]heptan-2-amines. researchgate.net An asymmetric synthesis of endo-7-azabicyclo[2.2.1]heptan-2-amine was achieved through hydroboration of a chiral cyclohexene derivative, followed by cyclization under Mitsunobu conditions and subsequent deprotection. nih.gov These synthetic methodologies provide access to a diverse range of bicyclic amine analogues for applications in medicinal chemistry and drug discovery. mykhailiukchem.org
Table 4: Synthesis of 7-Azabicyclo[2.2.1]heptane Analogues
| Target Analogue | Key Synthetic Step(s) | Starting Materials | Significance/Application | Reference(s) |
| 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid | Diels-Alder reaction; Internal nucleophilic displacement | Methyl 2-benzamidoacrylate, Danishefsky's diene | Constrained proline analogue | unirioja.es |
| exo-3-Amino-7-azabicyclo[2.2.1]heptanes | Diastereoselective conjugate addition | Bicyclic vinyl sulfone, various alkylamines | Malarial aspartic protease inhibitors | uvic.ca |
| endo-7-Azabicyclo[2.2.1]heptan-2-amine | Asymmetric hydroboration; Mitsunobu cyclization | (1R,2R)-bis[(S)-1-phenylethylamino]cyclohex-4-ene | Chiral building block | nih.gov |
| exo- and endo-7-Azabicyclo[2.2.1]heptan-2-amines | Reductive amination; Deprotection | meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate | Scalable synthesis of conformationally rigid amines | researchgate.net |
Advanced Spectroscopic Characterization and Computational Modeling in Research on Exo Bicyclo 2.2.1 Heptan 2 Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like exo-bicyclo[2.2.1]heptan-2-amine hydrochloride.
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the primary structural elucidation of bicyclo[2.2.1]heptane derivatives. While specific spectral data for this compound is not extensively published, analysis of closely related structures provides insight into the expected chemical shifts and coupling patterns. For instance, in derivatives of exo-bicyclo[2.2.1]heptan-2-amine, the proton on the carbon bearing the amine group (C2-H) is expected to appear as a characteristic multiplet. The bridgehead protons (C1-H and C4-H) typically resonate at distinct chemical shifts, and their coupling with adjacent protons is crucial for confirming the bicyclic framework.
In ¹³C NMR spectra of similar bicyclo[2.2.1]heptane amines, the carbon atom attached to the nitrogen (C2) shows a characteristic chemical shift. The signals for the other carbon atoms in the bicyclic system can be assigned based on their chemical environment and through the use of advanced NMR techniques. A study on a related compound, (1S,2R,4R)-1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-amine, provides representative ¹³C NMR data for this class of molecules.
Below is an interactive table with representative ¹³C NMR chemical shifts for a related bicyclo[2.2.1]heptane amine derivative.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | 48.03 |
| C2 | 58.86 |
| C3 | 40.55 |
| C4 | 45.67 |
| C5 | 27.15 |
| C6 | 30.48 |
| C7 | 50.94 |
Note: Data is for (1S,2R,4R)-1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-amine and serves as an illustrative example.
To unambiguously determine the exo stereochemistry and the conformational arrangement of the bicyclo[2.2.1]heptane framework, advanced NMR techniques are employed. These include two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY).
COSY experiments are used to establish proton-proton coupling networks, helping to trace the connectivity of the carbon skeleton. For instance, the correlation between the bridgehead protons and their adjacent methylene (B1212753) protons can be clearly visualized.
NOESY is particularly powerful for determining stereochemistry. In the case of the exo isomer, a NOESY experiment would be expected to show a spatial correlation between the C2-proton and the protons on the same face of the bicyclic system. The observation of cross-peaks between specific protons in a NOESY spectrum provides definitive evidence for their spatial proximity, which is crucial for distinguishing between exo and endo isomers. For example, in related 7-azabicyclo[2.2.1]heptane systems, 2D-NOE correlations have been instrumental in identifying the exo and endo isomers. uvic.ca The characteristic splitting pattern in 1D ¹H-NMR, where bridgehead protons couple exclusively with exo-protons, also aids in stereochemical identification. uvic.ca
Mass Spectrometry (MS) Techniques (e.g., HRMS)
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy.
For this compound, HRMS would be used to confirm its elemental formula (C₇H₁₄ClN). The technique can differentiate between compounds with the same nominal mass but different elemental compositions. In the analysis of related bicyclo[2.2.1]heptane derivatives, HRMS with techniques like Electrospray Ionization (ESI) has been used to determine the accurate mass of the protonated molecule [M+H]⁺. acs.org For the free base of a related compound, rac-3-exo-isopropybicyclo[2.2.1]heptan-2-endo-amine, the calculated m/z for [M+H]⁺ was 154.1596, with the found value being 154.1587, confirming the elemental composition. acs.org
An interactive table showing expected HRMS data for the free base is provided below.
| Ion | Calculated m/z |
| [C₇H₁₃N + H]⁺ | 112.1121 |
| [C₇H₁₃N + Na]⁺ | 134.0940 |
Note: This data is for the free base, exo-bicyclo[2.2.1]heptan-2-amine, and serves as an illustrative example.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amine group and the hydrocarbon framework.
The ammonium (B1175870) salt (R-NH₃⁺) would exhibit strong, broad bands in the region of 3000-2800 cm⁻¹ due to N-H stretching vibrations. Asymmetric and symmetric bending vibrations of the NH₃⁺ group are expected to appear around 1600-1500 cm⁻¹. The C-H stretching vibrations of the bicyclic alkane structure would be observed just below 3000 cm⁻¹. The C-N stretching vibration typically appears in the 1250-1020 cm⁻¹ region. In a study of related bicyclo[2.2.1]heptane derivatives, IR spectroscopy was used to identify key functional groups, with characteristic peaks reported for various functionalities. bch.ro
The following interactive table summarizes the expected characteristic IR absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| R-NH₃⁺ | N-H Stretch | 3000-2800 (broad) |
| R-NH₃⁺ | N-H Bend (asymmetric) | ~1600 |
| R-NH₃⁺ | N-H Bend (symmetric) | ~1500 |
| C-H (alkane) | C-H Stretch | 2960-2850 |
| C-N | C-N Stretch | 1250-1020 |
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis
exo-Bicyclo[2.2.1]heptan-2-amine is a chiral molecule, and Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating its absolute stereochemistry. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.
For flexible chiral molecules, the ECD spectrum is dependent on both the absolute configuration and the molecular conformation. researchgate.net The combination of experimental ECD spectra with quantum-chemical calculations allows for the reliable assignment of the absolute configuration of chiral molecules, including those with the bicyclo[2.2.1]heptane framework. This approach has been successfully applied to determine the absolute configuration of various natural products and synthetic molecules.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are increasingly used to complement experimental data and to provide deeper insights into the structural and electronic properties of molecules like this compound.
Quantum-chemical calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and ECD spectra. By comparing the calculated spectra for different possible stereoisomers or conformers with the experimental data, the correct structure can be determined. Conformational analysis using computational methods can identify the most stable conformations of the molecule in the gas phase or in solution. For example, a computational study on 2-fluorobicyclo[2.2.1]heptan-7-ols investigated their potential energy surfaces to determine stable conformers. beilstein-journals.org Such studies can reveal subtle stereoelectronic interactions that influence the molecule's shape and reactivity. Molecular modeling is also employed to understand how these molecules interact with biological targets, providing a basis for the design of new therapeutic agents. uvic.ca
Lack of Specific Research Data Precludes Article Generation on the Computational Modeling of this compound
A thorough and extensive search of scientific literature and databases has revealed a significant gap in the availability of specific research focused on the advanced computational modeling of this compound. While computational chemistry is a powerful tool for elucidating the properties and behaviors of chemical compounds, it appears that dedicated studies employing Density Functional Theory (DFT) for reaction pathways and energetics, as well as Molecular Dynamics (MD) simulations for the conformational behavior of this particular salt, have not been published or are not readily accessible in the public domain.
The bicyclo[2.2.1]heptane (or norbornane) framework is a subject of considerable interest in organic chemistry due to its rigid, strained structure, which imparts unique reactivity and stereochemical properties. Computational methods, including DFT and MD, are frequently applied to understand the intricacies of various norbornane (B1196662) derivatives. For instance, DFT studies on related bicyclic amines have been conducted to investigate reaction mechanisms, such as intramolecular amination, while MD simulations have been used to explore the conformational preferences of other bicyclo[2.2.1]heptane-containing molecules.
However, the specific application of these advanced computational techniques to this compound, as required by the outlined article structure, is not documented in the available scientific literature. To generate a scientifically accurate and detailed article, specific data points are necessary, including, but not limited to:
For DFT Studies on Reaction Pathways and Energetics: Calculated activation energies, transition state geometries, and reaction energy profiles for relevant chemical transformations involving this compound.
For Molecular Dynamics Simulations for Conformational Behavior: Potential energy surfaces, dihedral angle distributions, and analyses of stable conformers and their populations for the hydrochloride salt in various environments.
Without access to peer-reviewed research that has explicitly performed these calculations for this compound, any attempt to create the requested content would rely on speculation and generalization from loosely related compounds. This would not meet the required standards of scientific accuracy and strict adherence to the specified topics.
Therefore, until such specific research is conducted and published, it is not possible to generate the requested article with the required level of detail, accuracy, and adherence to the provided outline.
Applications of Exo Bicyclo 2.2.1 Heptan 2 Amine Hydrochloride in Organic Synthesis and Catalysis Research
Utilization as a Chiral Building Block in Complex Molecule Construction
The stereochemically defined structure of exo-bicyclo[2.2.1]heptan-2-amine hydrochloride makes it an excellent starting material for the synthesis of enantiomerically pure and complex organic molecules. Its rigid bicyclo[2.2.1]heptane (also known as norbornane) skeleton provides a predictable and controllable platform for stereoselective reactions.
Precursor in Asymmetric Synthesis Methodologies
As a chiral auxiliary, this compound can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The steric bulk and fixed conformation of the bicyclic amine guide the approach of reagents to one face of the molecule, leading to the formation of a desired stereoisomer. After the stereoselective transformation, the auxiliary can be cleaved and recovered.
While direct and extensive literature on the use of the parent this compound as a chiral auxiliary is not widespread, the principle is well-established with structurally similar bicyclic amines. For instance, derivatives of bicyclo[2.2.1]heptane amines have been employed to control the stereochemistry in various reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The predictable stereochemical control imparted by the rigid bicyclic scaffold is a key feature in these methodologies.
Integration into Natural Product and Pharmaceutical Intermediate Synthesis
The bicyclo[2.2.1]heptane framework is a common motif in a number of biologically active natural products and pharmaceutical compounds. Consequently, this compound serves as a valuable chiral starting material for the total synthesis of these molecules. Its pre-defined stereochemistry can be transferred to the target molecule, simplifying the synthetic route and avoiding the need for challenging chiral separations or asymmetric installations of stereocenters at later stages.
A notable example of a related compound's application is in the synthesis of pharmaceutical intermediates. For instance, the multigram synthesis of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride, a derivative of the title compound, has been developed. researchgate.netacs.org This particular derivative is a known selective imidazoline (B1206853) I1 receptor ligand. researchgate.net The synthesis often involves a Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations to introduce the desired substituents. acs.org The synthesis of constrained nucleoside analogues, which have shown anticancer activity, has also utilized optically active 5-exo-amine bicyclo[2.2.1]heptane intermediates. researchgate.net
Development of Ligands for Asymmetric Catalysis
The amine functionality of this compound provides a convenient handle for its conversion into a wide array of chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction.
Design and Synthesis of Chiral Amine-Derived Ligands
The primary amine group of this compound can be readily functionalized to introduce phosphine, oxazoline, or other coordinating groups, leading to the formation of bidentate or tridentate chiral ligands. The rigid bicyclic backbone holds these coordinating groups in a well-defined spatial arrangement, which is crucial for effective stereochemical communication during the catalytic cycle.
For example, related 2-azabicyclo[2.2.1]heptane derivatives have been successfully used to prepare a large family of chiral ligands. researchgate.net These ligands have been shown to be effective in a variety of asymmetric transformations. The synthesis of such ligands often involves standard organic transformations to append the desired coordinating moieties to the amine nitrogen.
Performance in Enantioselective Catalytic Transformations (e.g., Transfer Hydrogenation)
Chiral ligands derived from bicyclic amines have demonstrated significant success in a range of enantioselective catalytic reactions. One prominent application is in asymmetric transfer hydrogenation of ketones and imines. In this reaction, a chiral metal complex, typically with a ruthenium or rhodium center, catalyzes the reduction of a prochiral substrate using a hydrogen donor such as isopropanol (B130326) or formic acid. The chirality of the ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol or amine product in excess.
While specific performance data for ligands derived directly from this compound in transfer hydrogenation is not extensively documented in readily available literature, the broader class of chiral ligands based on the 2-azabicyclo[2.2.1]heptane skeleton has been successfully applied in various asymmetric transformations. researchgate.net These transformations include the iridium-catalyzed hydrogenation of olefins and imines. researchgate.net
Contribution to New Methodology Development for Enantiopure Compound Preparation
The unique structural and stereochemical properties of this compound and its derivatives have contributed to the development of new synthetic methodologies for the preparation of enantiopure compounds. These methods often leverage the rigid scaffold to achieve high levels of stereocontrol that would be difficult to attain with more flexible systems.
Research into scalable approaches for the synthesis of enantiomerically pure cis-1,2-cyclohexanediamines and conformationally rigid 7-azabicyclo[2.2.1]heptan-2-amines has been reported. These methodologies provide access to valuable chiral building blocks for further synthetic applications. For instance, a scalable synthesis of both exo- and endo-7-azabicyclo[2.2.1]heptan-2-amines has been developed, highlighting the ongoing interest in creating efficient pathways to these chiral scaffolds. The development of such synthetic routes is crucial for making these valuable chiral compounds more accessible for research and development in academia and industry.
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolves absolute configuration, as demonstrated for AGN 192403 hydrochloride (a structural analog) .
- NMR : Key diagnostic signals include coupling constants (e.g., J = 8–10 Hz for exo-protons) and NOE correlations between bridgehead hydrogens .
- DFT calculations : Compare computed vs. experimental IR/Raman spectra to validate stereochemistry .
How does the pharmacological activity of this compound compare to its structural analogs, such as AGN 192403 or mecamylamine?
Q. Advanced Research Focus
How should researchers address contradictions in reported receptor binding data for bicyclic amines?
Advanced Research Focus
Discrepancies may arise from:
- Enantiomeric impurities : Even 5% contamination with endo-isomers can skew IC50 values .
- Assay conditions : Buffer pH (e.g., Tris vs. HEPES) affects protonation states and binding kinetics .
Resolution : Validate enantiopurity via circular dichroism (CD) and standardize assay protocols across studies .
What role do fluorinated substituents (e.g., difluoromethyl groups) play in modulating the bioactivity of bicyclo[2.2.1]heptane derivatives?
Advanced Research Focus
Fluorination enhances:
- Lipophilicity : Improves blood-brain barrier penetration (logP increase by ~0.5 units) .
- Metabolic stability : Reduces CYP450-mediated oxidation .
Example : 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine HCl shows prolonged in vivo half-life compared to non-fluorinated analogs .
What strategies mitigate degradation of this compound in aqueous solutions?
Q. Basic Research Focus
- pH control : Stabilize at pH 4–5 (acetate buffer) to prevent amine oxidation .
- Lyophilization : Store as a freeze-dried powder under argon to avoid hydrolysis .
- Additives : 0.1% ascorbic acid reduces radical-mediated degradation .
How can researchers design assays to evaluate the compound’s interaction with neuronal nicotinic receptors?
Q. Advanced Research Focus
- Electrophysiology : Patch-clamp recordings in α4β2 nAChR-expressing oocytes to measure ion channel blockade .
- Behavioral models : Use forced swim tests (FST) in rodents to assess antidepressant-like effects linked to NNR modulation .
What solubility challenges arise in formulating this compound for in vivo studies?
Q. Basic Research Focus
- Co-solvents : Use 10% DMSO/PBS mixtures for intraperitoneal dosing .
- Prodrug approach : Synthesize acetylated analogs to enhance water solubility (>50 mg/mL) .
How do structural modifications to the bicyclo[2.2.1]heptane scaffold affect bioactivity?
Q. Advanced Research Focus
Why do conflicting reports exist regarding the compound’s mechanism of action in neuroprotection?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
